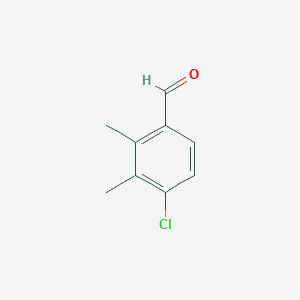

4-Chloro-2,3-dimethylbenzaldehyde

Vue d'ensemble

Description

4-Chloro-2,3-dimethylbenzaldehyde is a chemical compound with the CAS Number: 1349716-28-4 . It has a molecular weight of 168.62 . The IUPAC name for this compound is 4-chloro-2,3-dimethylbenzaldehyde .

Molecular Structure Analysis

The molecular formula of 4-Chloro-2,3-dimethylbenzaldehyde is C9H9ClO . The InChI code for this compound is 1S/C9H9ClO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

4-Chloro-2,3-dimethylbenzaldehyde is stored at a temperature of 2-8°C . The compound is shipped at room temperature .Applications De Recherche Scientifique

Synthetic Methods

Several studies have focused on developing efficient synthetic routes for derivatives of dimethylbenzaldehyde, which are closely related to 4-Chloro-2,3-dimethylbenzaldehyde. For example, Hu et al. (2010) described a highly efficient method for synthesizing 3,4-dimethylbenzaldehyde from o-xylene in aqueous media, achieving a total yield of 82.3% (Hu, Lu, Liu, Wei, & Liu, 2010). Additionally, Wang Wei-guo (2008) synthesized 3,4-dimethylbenzaldehyde using o-xylene and CO as raw materials, obtaining a high purity of 98.0% under optimal conditions (Wang Wei-guo, 2008).

Biocatalysis

Bühler et al. (2003) used the two-liquid phase concept to develop an efficient whole cell biocatalytic system for the multistep oxidation of pseudocumene to 3,4-dimethylbenzaldehyde, leveraging recombinant Escherichia coli cells (Bühler, Bollhalder, Hauer, Witholt, & Schmid, 2003).

Spectroscopic Analysis

Mijoule (1981) conducted a theoretical investigation into the zero-field splitting in molecules with closely spaced triplet states, including 2,4-, 2,5-, and 3,4-dimethylbenzaldehyde, highlighting the impact of second-order spin–orbit coupling (Mijoule, 1981). Furthermore, Sundaraganesan, Ilakiamani, and Dominic Joshua (2007) utilized ab initio and DFT levels of theory to analyze the structure of 3,4-dimethylbenzaldehyde, which shares similarities with 4-Chloro-2,3-dimethylbenzaldehyde, providing insights into its vibrational properties (Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007).

Safety and Hazards

The safety information for 4-Chloro-2,3-dimethylbenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

The primary targets of 4-Chloro-2,3-dimethylbenzaldehyde are currently not well-defined in the literature. This compound is a type of aromatic aldehyde, which are often involved in various chemical reactions due to their electrophilic nature. They can react with nucleophiles, leading to the formation of new bonds .

Mode of Action

In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the electrophilic carbon atom of the carbonyl group, leading to the formation of a new bond .

Biochemical Pathways

It’s worth noting that aromatic aldehydes can participate in various biochemical reactions and pathways due to their reactivity .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the reactivity and stability of 4-Chloro-2,3-dimethylbenzaldehyde .

Propriétés

IUPAC Name |

4-chloro-2,3-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWCTXNQLDHDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,3-dimethylbenzaldehyde | |

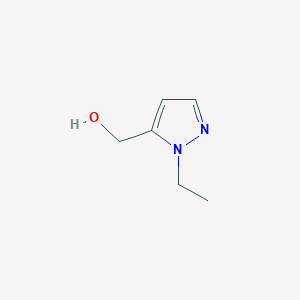

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl-2-[5-(3-nitrophenyl)]furoyl-acetate](/img/structure/B1648309.png)

![3-Methylbenzo[d]isoxazole-5-carbonitrile](/img/structure/B1648317.png)

![sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate](/img/structure/B1648349.png)